3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid
Brand Name: Vulcanchem
CAS No.: 433736-14-2
VCID: VC3243419
InChI: InChI=1S/C22H18O5/c23-21(24)18-11-12-20(26-14-16-7-3-1-4-8-16)19(13-18)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,23,24)
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Molecular Formula: C22H18O5
Molecular Weight: 362.4 g/mol

3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid

CAS No.: 433736-14-2

Cat. No.: VC3243419

Molecular Formula: C22H18O5

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid - 433736-14-2

Specification

CAS No. 433736-14-2
Molecular Formula C22H18O5
Molecular Weight 362.4 g/mol
IUPAC Name 4-phenylmethoxy-3-phenylmethoxycarbonylbenzoic acid
Standard InChI InChI=1S/C22H18O5/c23-21(24)18-11-12-20(26-14-16-7-3-1-4-8-16)19(13-18)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,23,24)
Standard InChI Key LACCVDSVCGXPEB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structure

Nomenclature and Identification

3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid is a substituted benzoic acid derivative characterized by the presence of two benzyloxy groups at positions 3 and 4 of the benzoic acid framework. The compound is formally identified by the CAS Registry Number 433736-14-2, which serves as its unique chemical identifier in scientific databases and commercial listings. The systematic IUPAC naming of this compound follows the established conventions for substituted benzoic acids, with specific notation of the positions and nature of the functional groups attached to the aromatic core structure. The positioning of these functional groups is particularly significant as it influences the compound's reactivity patterns and potential applications in various chemical processes.

Structural Features

Physical and Chemical Properties

General Properties

While specific physical data for 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid is limited in the provided search results, its properties can be inferred from structurally related compounds. As a substituted benzoic acid, it likely exhibits the characteristic acidic properties associated with carboxylic acids, including the ability to form salts with bases. The presence of multiple aromatic rings suggests limited water solubility but improved solubility in organic solvents such as tetrahydrofuran (THF), methanol, and dimethylsulfoxide (DMSO). The compound's molecular weight is significantly higher than simple benzoic acid due to the presence of the two benzyloxy-based substituents, influencing its physical properties and behavior in chemical reactions.

Comparative Analysis with Related Compounds

Table 1 provides a comparative analysis of 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid with structurally related benzyloxy benzoic acid derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid433736-14-2--Benzoic acid with benzyloxycarbonyl at position 3 and benzyloxy at position 4
4-Benzyloxy-3-chloro-benzoic acid106931-79-7C14H11ClO3262.69Benzoic acid with benzyloxy at position 4 and chloro at position 3
3,4-Bis(benzyloxy)benzoic acid1570-05-4C21H18O4334.4Benzoic acid with benzyloxy groups at positions 3 and 4
4-Benzyloxybenzoic acid1486-51-7C14H12O3228.24Benzoic acid with benzyloxy at position 4
4-((Benzyloxy)carbonyl)benzoic acid18520-63-3C15H12O4-Benzoic acid with benzyloxycarbonyl at position 4

This comparative analysis demonstrates structural similarities and differences that may influence the respective compounds' chemical properties and applications. The positioning of substituents particularly affects electronic distribution and reactivity patterns.

Synthesis Methods

General Synthetic Approaches

Applications and Research Significance

Pharmaceutical Applications

The most significant application domain for 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid appears to be in pharmaceutical research and development. Based on the applications of structurally related compounds, this compound likely serves as an important intermediate in the synthesis of more complex pharmaceutically active molecules. The benzyloxy groups function as protective groups for hydroxy functionalities, allowing selective reactions at other positions within the molecule. The carboxylic acid functionality provides a reactive site for amide formation, esterification, or other derivatization reactions common in drug synthesis. The compound's structural features—specifically the presence of multiple aromatic rings—may contribute to specific binding interactions in biological systems, potentially enhancing the pharmacological properties of resultant drug candidates.

Structure-Property Relationships

Steric Considerations

Analytical Methods and Characterization

Spectroscopic Identification

The structural characterization of 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid typically employs a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and positions of the benzyloxy-based substituents. Infrared (IR) spectroscopy identifies characteristic absorption bands for the carboxylic acid group (typically around 1700 cm-1 for the C=O stretch and a broad band around 3000-2500 cm-1 for the O-H stretch) and other functional groups present in the molecule. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns characteristic of benzyloxy derivatives. These complementary analytical techniques establish the compound's identity and purity for research and commercial applications.

Chromatographic Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity of 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid and monitoring reactions involving this compound. The presence of the carboxylic acid group and multiple aromatic rings provides good detection sensitivity using UV detectors common in HPLC systems. Typical mobile phases for analyzing this class of compounds include mixtures of water and organic solvents (acetonitrile or methanol) with acidic modifiers (formic acid or trifluoroacetic acid) to ensure good peak shape for the carboxylic acid functionality. These analytical methods are crucial for quality control in commercial production and for tracking reaction progress in research applications utilizing this compound.

Future Research Directions

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